N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-26(23,19-10-5-11-25-19)21-17-12-16-14-7-3-4-9-18(14)24-20(16)15-8-2-1-6-13(15)17/h1-2,5-6,8,10-12,21H,3-4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPCCYABVFBQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TiCl₄-Promoted Cyclization
A regioselective one-step method involves reacting 1-naphthol derivatives with α-haloketones in trifluoroethanol (TFE) at elevated temperatures (60–80°C). For example, 1-naphthol (1a ) and 2-chloroacetone (2a ) react in the presence of TiCl₄ (1.2 equiv) to yield 2-methylnaphtho[1,2-b]benzofuran (6a ) with >90% regioselectivity. Key parameters include:
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| TiCl₄ Equivalents | 1.2 equiv | <1.0 equiv: Incomplete cyclization |
| Solvent | Trifluoroethanol (TFE) | CH₂Cl₂/toluene: Slower reaction |
| Temperature | 60–80°C | RT: Trace product formation |
This method avoids traditional Friedel-Crafts catalysts, leveraging TiCl₄’s dual role as a Lewis acid and dehydrating agent to drive cyclization.
Hydrogenation of Naphthobenzofuran
Partial hydrogenation of the naphthalene ring is achieved via catalytic hydrogenation using Pd/C or PtO₂ under H₂ (1–3 atm). For instance, naphtho[1,2-b]benzofuran dissolved in ethanol undergoes hydrogenation at 50°C to yield the tetrahydronaphtho derivative with >95% conversion.
“Sulfur dioxide gas was passed through the surface of the mixture for 30 min... followed by hydroxylamine-O-sulfonic acid addition to yield sulfonamide in 72% yield after chromatography.”
Coupling to the Benzofuran Core
The sulfonamide group is introduced to the tetrahydronaphthobenzofuran core via SNAr (nucleophilic aromatic substitution). Activating the benzofuran’s C5 position with electron-withdrawing groups (e.g., nitro) facilitates displacement by the sulfonamide nucleophile. For example:
Integrated Multi-Step Synthesis
A representative synthesis pathway combines the above methods:
Step 1 : Synthesis of 5-nitro-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran
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1-Naphthol + 2-chloro-3-pentanone → 2-ethylnaphthobenzofuran (TiCl₄/TFE, 70°C).
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Catalytic hydrogenation (Pd/C, H₂, 50°C) → tetrahydronaphtho derivative.
Step 2 : Nitro Reduction and Sulfonamidation
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Reduction with SnCl₂/HCl → 5-amino derivative.
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Diazotization (NaNO₂/HCl) followed by sulfonamide coupling (CuSO₄ catalyst).
Step 3 : Purification
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Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the target compound in >98% purity.
Reaction Optimization and Challenges
Regioselectivity in Benzofuran Formation
TiCl₄ promotes C2-alkylation over C3 due to steric and electronic effects. For example, 2-chloroacetone reacts at the less hindered position, yielding 2-methyl derivatives exclusively.
Sulfonamide Installation
Lithiation of thiophene requires strict temperature control (-60°C to -78°C) to prevent ring-opening side reactions. Excess SO₂ gas flow (>30 min) ensures complete sulfinate formation.
Analytical Characterization
Key spectroscopic data for the target compound:
Scalability and Industrial Feasibility
The TiCl₄-mediated cyclization and SO₂-based sulfonamidation are scalable to kilogram quantities with modifications:
Chemical Reactions Analysis
Types of Reactions
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
*Calculated based on core (C16H15O from ) and sulfonamide group (C4H3S-SO2NH-).
Structural and Functional Insights
- The 7-oxo group () introduces a ketone, enabling hydrogen bonding with biological targets, which could enhance affinity for kinases or enzymes .
- 4-Ethoxybenzenesulfonamide () combines electron-donating (ethoxy) and hydrophobic (benzene) features, balancing solubility and binding .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structurally related patents highlight Fyn kinase inhibition ().
Biological Activity
N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 301315-69-5
- Molecular Formula : C26H21NO3S
- Molecular Weight : 427.51484 g/mol
Structural Characteristics
The compound features a complex structure combining a tetrahydronaphtho[1,2-b]benzofuran moiety with a thiophene sulfonamide group. This unique configuration is hypothesized to contribute to its biological activity.
This compound has been studied primarily for its inhibition of carbonic anhydrase (CA), an enzyme critical in various physiological processes. The compound exhibits nanomolar-level potency for the inhibition of human carbonic anhydrase II in vitro, indicating its potential as a therapeutic agent for conditions like glaucoma and other ocular diseases .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase :
- Ocular Hypotensive Activity :
- Toxicity and Sensitization Studies :
Comparative Biological Activity
The following table summarizes the biological activities of various sulfonamide derivatives compared to this compound:
| Compound Name | Carbonic Anhydrase Inhibition (IC50) | Ocular Hypotensive Effect | Sensitization Potential |
|---|---|---|---|
| This compound | Nanomolar level | Yes | Low |
| Other Sulfonamide A | Micromolar level | No | Moderate |
| Other Sulfonamide B | Nanomolar level | Yes | Low |
Q & A
Basic Research Question
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heat stress.
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
- Competitive Binding : Co-treat with known inhibitors (e.g., IRAK4 inhibitors in ) to confirm specificity.
What analytical methods ensure batch-to-batch consistency in synthesis?
Basic Research Question
- HPLC Purity : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
- Elemental Analysis : Verify C/H/N/S content (±0.4% theoretical values) for novel compounds .
- Chiral Purity : Chiral HPLC or polarimetry ([α]) for stereoisomeric resolution, critical for compounds like (3R)-3-hydroxypyrrolidine derivatives .
How can metabolic stability be predicted early in development?
Advanced Research Question
- Microsomal Incubations : Measure half-life in human liver microsomes (HLM) with NADPH cofactor.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
- Computational Tools : SwissADME or ADMET Predictor™ estimate logP, CYP liabilities, and solubility .
What crystallographic challenges arise with this compound, and how are they addressed?
Advanced Research Question
- Polymorphism : Screen crystallization conditions (e.g., vapor diffusion with PEG 3350) to isolate stable forms.
- Disorder in Fused Rings : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Heavy Atom Derivatives : Soak crystals with iodide or platinum compounds for phasing (e.g., as in PDB 8UM) .
How are stability studies designed under ICH guidelines?
Basic Research Question
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- HPLC-MS Monitoring : Track hydrolysis (e.g., sulfonamide cleavage) or oxidation (e.g., furan ring epoxidation) .
- pH Stability : Test solubility and degradation in buffers (pH 1–9) to simulate gastrointestinal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
